Octane-d18

説明

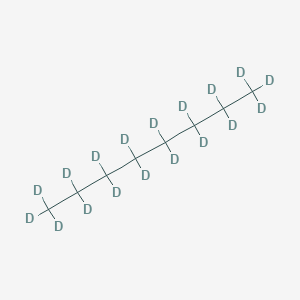

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMXDCGIABBOFY-VAZJTQEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169342 | |

| Record name | (2H18)Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17252-77-6 | |

| Record name | Octane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d18 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17252-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H18)Octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H18)Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H18)octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Octane-d18 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Octane-d18 (CD3(CD2)6CD3), a deuterated form of n-octane, serves as a critical tool in various research applications, primarily due to its isotopic purity and physical properties that closely mimic its non-deuterated counterpart. This guide provides an in-depth overview of its principal uses, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its integration into laboratory practice.

Core Applications of Octane-d18

The primary applications of Octane-d18 in a research context are:

-

Internal Standard in Mass Spectrometry (MS)-based analysis: Particularly in Gas Chromatography-Mass Spectrometry (GC-MS), it is used for the accurate quantification of volatile and semi-volatile organic compounds. Its chemical similarity to analogous analytes allows it to account for variations in sample preparation and instrument response.

-

Solvent in Nuclear Magnetic Resonance (NMR) Spectroscopy: As a deuterated solvent, it is utilized in NMR studies where the presence of proton signals from the solvent would interfere with the analysis of the sample.[1][2]

-

Chromatographic Separation Studies: It is employed to evaluate the separation factors of deuterated isomers in gas chromatography, contributing to the understanding of isotope effects in chromatography.[1][2]

Quantitative Data

The physical and chemical properties of Octane-d18 are summarized in the table below, providing a reference for its use in experimental design.

| Property | Value | References |

| Chemical Formula | C₈D₁₈ | [3] |

| Molecular Weight | 132.34 g/mol | [1][3] |

| Isotopic Purity | Typically ≥98 atom % D | [1][4] |

| Chemical Purity | Typically ≥99% | [1] |

| Form | Liquid | [1][4] |

| Density | 0.815 g/mL at 25 °C | [1][4] |

| Boiling Point | 125-127 °C | [1][4] |

| Melting Point | -57 °C | [1][4] |

| Refractive Index | n20/D 1.394 | [1][4] |

| CAS Number | 17252-77-6 | [1][2] |

Experimental Protocols

Use of Octane-d18 as an Internal Standard in GC-MS Analysis of Volatile Organic Compounds (VOCs)

This protocol outlines the use of Octane-d18 as an internal standard for the quantification of a target analyte (e.g., a volatile hydrocarbon) in an environmental water sample.

a. Materials and Reagents:

-

Octane-d18 solution (10 µg/mL in methanol)

-

Target analyte standard solutions

-

Methanol (HPLC grade)

-

Dichloromethane (pesticide grade)

-

Helium (99.999% purity)

-

Environmental water sample

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

GC-MS system with a capillary column (e.g., HP-5MS)

b. Sample Preparation:

-

Spiking: To a 100 mL environmental water sample, add a known amount of the Octane-d18 internal standard solution to achieve a final concentration of 100 ng/L.

-

Extraction:

-

Condition a C18 SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

-

Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

-

-

Elution: Elute the trapped analytes and the internal standard from the SPE cartridge with 5 mL of dichloromethane.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

c. GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, then ramp to 300 °C at 20 °C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the target analyte and for Octane-d18 (e.g., m/z 66, 80 for Octane-d18).

-

d. Quantification:

Calculate the concentration of the target analyte using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Where the Response Factor (RF) is determined from the analysis of calibration standards containing known concentrations of the analyte and the internal standard.

General Protocol for Using Octane-d18 as an NMR Solvent

This protocol provides a general guideline for preparing a sample for NMR analysis using Octane-d18 as the solvent.

a. Materials and Reagents:

-

Octane-d18

-

Analyte of interest

-

High-quality 5 mm NMR tubes

-

Glassware (vials, pipettes)

-

Inert gas (Nitrogen or Argon)

b. Sample Preparation:

-

Drying Glassware: To minimize water contamination, dry all glassware, including the NMR tube, in an oven at 150 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.[2]

-

Sample Weighing: Accurately weigh the desired amount of the analyte into a clean, dry vial.

-

Solvent Addition: Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), add the required volume of Octane-d18 to dissolve the analyte. The typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.

-

Transfer to NMR Tube: Transfer the solution to the NMR tube using a clean, dry pipette.

-

Capping and Sealing: Cap the NMR tube securely. For sensitive samples, the tube can be sealed with paraffin film to prevent solvent evaporation and atmospheric contamination.

-

Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous. Avoid vigorous shaking which can introduce contaminants from the cap.[2]

c. NMR Acquisition:

-

Insert the prepared NMR tube into the NMR spectrometer.

-

Perform standard instrument setup procedures, including locking onto the deuterium signal of Octane-d18, tuning, and shimming.

-

Acquire the desired NMR spectra (e.g., ¹H, ¹³C).

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for quantitative analysis using Octane-d18 as an internal standard in GC-MS.

Caption: General workflow for NMR sample preparation and analysis using Octane-d18 as a solvent.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Octane-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Octane-d18. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and includes visualizations for synthetic and analytical workflows.

Chemical and Physical Properties of Octane-d18

Octane-d18, a deuterated form of n-octane, is a valuable solvent and internal standard in various analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). Its properties are similar to n-octane, but the substitution of hydrogen with deuterium atoms leads to a notable increase in molecular weight and slight alterations in its physical characteristics.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₈D₁₈ or CD₃(CD₂)₆CD₃ | |

| Molecular Weight | 132.34 g/mol | |

| CAS Number | 17252-77-6 | |

| Appearance | Colorless liquid | |

| Isotopic Purity | Typically ≥98 atom % D |

Physical Constants

| Property | Value | Conditions | Reference |

| Density | 0.815 g/mL | at 25 °C | |

| Boiling Point | 125-127 °C | ||

| Melting Point | -57 °C | ||

| Refractive Index | 1.394 | at 20 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][2] |

Experimental Protocols

Synthesis of Octane-d18

A common method for the synthesis of deuterated alkanes is through catalytic H/D exchange.

Generalized Protocol for H/D Exchange:

-

Catalyst Preparation: A platinum or palladium catalyst on a carbon support is typically used.

-

Reaction Setup: n-Octane is placed in a reaction vessel with the catalyst and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).

-

Reaction Conditions: The mixture is heated and stirred under a deuterium atmosphere. The temperature and pressure are optimized to facilitate the exchange of hydrogen atoms with deuterium atoms on the octane molecule.

-

Monitoring: The progress of the deuteration is monitored using techniques like Mass Spectrometry (MS) to check for the desired level of deuterium incorporation.

-

Purification: After the reaction, the deuterated octane is separated from the catalyst and any remaining starting material or byproducts. This is typically achieved through filtration and distillation.

-

Analysis: The final product, Octane-d18, is analyzed for its isotopic purity using NMR and MS.

Synthesis Workflow for Octane-d18

Determination of Physical Properties

2.2.1. Boiling Point Determination (Capillary Method) [3][4][5]

-

Sample Preparation: A small amount of Octane-d18 is placed in a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Measurement: The boiling point is recorded as the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

2.2.2. Melting Point Determination [6][7][8]

-

Sample Preparation: A small amount of solidified Octane-d18 is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation and Measurement: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

2.2.3. Density Measurement [1][9][10][11][12][13]

-

Volume Measurement: A precise volume of Octane-d18 is measured using a calibrated volumetric flask or pycnometer.

-

Mass Measurement: The mass of the measured volume is determined using an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume (Density = Mass/Volume). The measurement should be performed at a constant, recorded temperature.

2.2.4. Refractive Index Measurement [14][15][16][17][18]

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of Octane-d18 are placed on the prism of the refractometer.

-

Measurement: The refractive index is read directly from the instrument's scale after adjusting for a sharp line of demarcation. The temperature at which the measurement is taken should be recorded.

2.2.5. Solubility Testing [1][2][19][20][21]

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene) are selected.

-

Mixing: A small, measured amount of Octane-d18 is added to a specific volume of each solvent in separate test tubes.

-

Observation: The mixtures are agitated, and the solubility is observed. Miscibility indicates solubility, while the formation of separate layers indicates insolubility.

Applications and Experimental Workflows

Use as a Deuterated NMR Solvent

Octane-d18 can be used as a non-polar, aprotic solvent for NMR spectroscopy, particularly when analyzing non-polar analytes that are not soluble in more common deuterated solvents like chloroform-d or DMSO-d6.[22][23][24][25][26]

Generalized Protocol for NMR Sample Preparation:

-

Analyte Preparation: A precise amount of the analyte (typically 1-10 mg for ¹H NMR) is weighed into a clean, dry vial.

-

Dissolution: Approximately 0.6-0.7 mL of Octane-d18 is added to the vial to dissolve the analyte.

-

Transfer: The solution is transferred to a clean NMR tube.

-

Shimming and Tuning: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The probe is tuned to the appropriate frequency.

-

Data Acquisition: The NMR experiment is then run to acquire the spectrum of the analyte.

Workflow for using Octane-d18 in NMR

Use as an Internal Standard in Gas Chromatography

In GC-MS analysis, a deuterated compound like Octane-d18 can serve as an excellent internal standard for the quantification of its non-deuterated counterpart, n-octane, or other similar volatile organic compounds.[27][28][29][30]

Generalized Protocol for GC-MS with Internal Standard:

-

Standard Preparation: A stock solution of Octane-d18 at a known concentration is prepared.

-

Sample Spiking: A precise volume of the Octane-d18 internal standard solution is added to each sample and calibration standard.

-

Injection: The spiked samples are injected into the GC-MS system.

-

Separation and Detection: The components of the sample are separated on the GC column and detected by the mass spectrometer.

-

Quantification: The analyte's concentration is determined by comparing the ratio of its peak area to the peak area of the Octane-d18 internal standard against a calibration curve.

Workflow for GC-MS with Octane-d18 as an Internal Standard

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. Estimating liquid densities and critical properties of n-alkanes (Journal Article) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. matmake.com [matmake.com]

- 15. api.creol.ucf.edu [api.creol.ucf.edu]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. www1.udel.edu [www1.udel.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. oit.edu [oit.edu]

- 22. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 23. How To [chem.rochester.edu]

- 24. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 25. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 26. research.reading.ac.uk [research.reading.ac.uk]

- 27. benchchem.com [benchchem.com]

- 28. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 29. tdi-bi.com [tdi-bi.com]

- 30. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Octane-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Octane-d18 (perdeuterated octane). Octane-d18 is a valuable tool in various scientific disciplines, including as a deuterated NMR solvent and in mass spectrometry-based research. This document details the primary synthetic methodologies, in-depth experimental protocols for its analysis, and a summary of achievable isotopic purity.

Synthesis of Octane-d18

The preparation of fully deuterated hydrocarbons like Octane-d18 primarily relies on catalytic hydrogen-deuterium (H/D) exchange reactions. This method involves the exchange of hydrogen atoms in n-octane with deuterium from a deuterium source, typically deuterium gas (D₂), in the presence of a metal catalyst.

General Synthetic Pathway:

The overall reaction can be represented as follows:

This reaction is typically carried out at elevated temperatures to facilitate the H/D exchange process. The efficiency of the deuteration is dependent on factors such as the catalyst, reaction temperature, pressure of deuterium gas, and reaction time.

Isotopic Purity and Quantitative Data

The isotopic purity of Octane-d18 is a critical parameter, defining its utility in sensitive analytical applications. Commercially available Octane-d18 typically exhibits high isotopic purity.

| Parameter | Typical Value | Analytical Technique(s) | Reference(s) |

| Isotopic Purity (atom % D) | 98% - 99% | GC-MS, NMR Spectroscopy | |

| Chemical Purity | ≥99% | Gas Chromatography (GC) |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of Octane-d18 is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, making it ideal for assessing the isotopic distribution of deuterated compounds like Octane-d18.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of Octane-d18 in a volatile organic solvent (e.g., hexane or dichloromethane) suitable for GC injection.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column is suitable for the separation of alkanes. Columns such as SPB-5, SPB-35, or SPB-50 can be used.[1] For mixtures of aliphatic and aromatic compounds, an SPB-5 column may offer the best separation.[1]

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 50-60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/minute to a final temperature of 250-300°C. A representative program for a similar compound, octanoate, involved an initial temperature of 55°C for 1 min, ramped at 20°C/min to 130°C (held for 2 min), then ramped at 5°C/min to 160°C, and finally ramped at 30°C/min to 300°C (held for 5 min).[2]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Acquisition Mode: Full scan mode to identify all ions and selected ion monitoring (SIM) for quantitative analysis of specific isotopologues.

-

-

Data Analysis:

-

The mass spectrum of unlabeled n-octane will show a molecular ion peak ([M]⁺) at m/z 114.

-

For Octane-d18, the fully deuterated molecular ion ([M]⁺) is expected at m/z 132.

-

Analyze the ion cluster around m/z 132 to determine the distribution of partially deuterated isotopologues (d₀ to d₁₇).

-

The isotopic purity (atom % D) can be calculated from the relative intensities of the ions in the molecular ion cluster.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. Both ¹H and ²H NMR can be used to determine the isotopic purity of Octane-d18.

¹H NMR Spectroscopy for Residual Proton Analysis:

-

Principle: In a highly deuterated sample, the residual proton signals are observed and quantified against a known internal standard.

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of Octane-d18 and a suitable internal standard (e.g., 1,3,5-trichlorobenzene or another compound with a known concentration and a signal that does not overlap with any residual octane signals) into an NMR tube. Dissolve the mixture in a deuterated solvent that does not contain residual signals in the region of interest (e.g., carbon tetrachloride with a capillary of acetone-d₆ for locking).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery for accurate integration.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the small residual proton signals.

-

-

-

Data Analysis:

-

Integrate the area of the residual proton signals of Octane-d18.

-

Integrate the area of a known signal from the internal standard.

-

Calculate the amount of residual non-deuterated octane based on the integral ratio and the known amount of the internal standard.

-

From this, the atom % D can be calculated.

-

²H (Deuterium) NMR Spectroscopy:

-

Principle: Directly observes the deuterium nuclei, providing a direct measure of the deuterium content.

-

Experimental Protocol:

-

Sample Preparation: Dissolve the Octane-d18 sample in a suitable protonated solvent (e.g., chloroform or dichloromethane).

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse deuterium experiment.

-

Number of Scans: A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule (e.g., -CD₃ and -CD₂- groups). The chemical shifts in ²H NMR are very similar to those in ¹H NMR.[3]

-

The integration of the deuterium signals can be used to confirm the relative distribution of deuterium atoms within the molecule. For quantitative analysis, an internal standard with a known deuterium content can be used.

-

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of Octane-d18 via catalytic H/D exchange.

Analytical Workflow for Isotopic Purity

Caption: Analytical workflow for determining the isotopic purity of Octane-d18.

References

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety and Handling of Octane-d18

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling procedures for Octane-d18 (Perdeuterooctane), a deuterated NMR solvent. The information is compiled from various safety data sheets (SDS) and organized to be a practical resource for laboratory and drug development settings.

Octane-d18 is the fully deuterated isotopologue of n-octane. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | n-Octane-d18 |

| Synonyms | Perdeuterooctane, Octadecadeuteriooctane |

| CAS Number | 17252-77-6 |

| EC Number | 241-285-3 |

| Molecular Formula | C₈D₁₈ or CD₃(CD₂)₆CD₃ |

| Molecular Weight | 132.34 g/mol [1][2][3][4][5] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 125-127 °C[1][2][6] |

| Melting Point | -57 °C[1][2][6] |

| Flash Point | 13 °C (55.4 °F) - closed cup[2][6][7] |

| Density | 0.815 g/mL at 25 °C[1][2][6][7] |

| Explosive Limits | 0.34 - 6.3 %[1][2][6] |

| Isotopic Purity | >98 atom % D[1][2][6] |

| Solubility | Insoluble in water.[3] |

Hazard Identification and Classification

Octane-d18 is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard pictograms and statements are crucial for understanding the risks associated with this chemical.

| GHS Hazard Pictograms | GHS Hazard Statements |

| GHS02: Flame | H225: Highly flammable liquid and vapor.[2][4][8][9] |

| GHS07: Exclamation Mark | H315: Causes skin irritation.[2][4][8] |

| H336: May cause drowsiness or dizziness.[2][4][8][9] | |

| GHS08: Health Hazard | H304: May be fatal if swallowed and enters airways.[2][4][8][9] |

| GHS09: Environment | H410: Very toxic to aquatic life with long lasting effects.[2][8] |

Signal Word: Danger[2][4][6][8]

Safe Handling and Storage

Proper handling and storage of Octane-d18 are critical to ensure safety in the laboratory. The following diagram illustrates the recommended workflow.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. uniube.br [uniube.br]

- 3. scimed.co.uk [scimed.co.uk]

- 4. store.astm.org [store.astm.org]

- 5. lcslaboratory.com [lcslaboratory.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

A Technical Guide to High-Purity Octane-d18 for Researchers and Drug Development Professionals

Introduction: This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and application of high-purity Octane-d18. This deuterated analog of octane is a valuable tool in a range of analytical techniques, primarily as an internal standard in quantitative mass spectrometry and as a solvent or reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Its chemical inertness and distinct mass make it an ideal choice for ensuring accuracy and precision in complex analytical workflows.

Commercial Suppliers of High-Purity Octane-d18

The selection of a suitable commercial supplier for Octane-d18 is critical and depends on the specific requirements of the research, such as the desired level of isotopic and chemical purity. The following table summarizes the quantitative data available from prominent suppliers to facilitate a comparative assessment.

| Supplier | Product Name/Grade | Isotopic Purity (atom % D) | Chemical Purity (%) |

| Sigma-Aldrich | Octane-d18 | ≥ 98 | ≥ 99 (CP) |

| Thermo Scientific Chemicals | n-Octane-d{18} | 99 (Isotopic) | Not specified |

| CDN Isotopes | n-Octane-d18 (Reagent grade) | ≥ 99 | ≥ 99 |

| Cambridge Isotope Laboratories, Inc. | N-Octane-D₁₈ | 99 | ≥ 98.5 |

| Santa Cruz Biotechnology, Inc. | Octane-d18 | Not specified | Not specified |

Note: The information presented in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to consult the Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Octane-d18 in a laboratory setting. Below are representative protocols for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and as a solvent in NMR spectroscopy.

Protocol 1: Quantitative Analysis of a Non-Polar Analyte in a Hydrocarbon Matrix using GC-MS with Octane-d18 as an Internal Standard

This protocol outlines a general procedure for the quantification of a hypothetical non-polar analyte in a complex hydrocarbon matrix, such as gasoline or a biological lipid extract. The use of a deuterated internal standard like Octane-d18 is essential to correct for variations in sample preparation, injection volume, and instrument response.[1][2]

1. Materials and Reagents:

-

Analyte of interest

-

High-purity Octane-d18 (as internal standard)

-

High-purity organic solvent (e.g., hexane, dichloromethane) for dilutions

-

Sample matrix (e.g., gasoline, lipid extract)

-

Calibrants: A series of solutions with known concentrations of the analyte.

2. Preparation of Standard Solutions:

-

Internal Standard (IS) Stock Solution: Accurately weigh a known amount of Octane-d18 and dissolve it in a precise volume of organic solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Analyte Stock Solution: Prepare a stock solution of the analyte in the same manner.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the solvent. Add a constant, known amount of the Octane-d18 internal standard stock solution to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the sample matrix to be analyzed. Spike each QC sample with the same constant amount of the Octane-d18 internal standard.

3. Sample Preparation:

-

Accurately weigh or measure a known amount of the sample matrix.

-

If the sample is solid, perform an appropriate extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte.

-

Spike the extracted sample with the same constant, known amount of the Octane-d18 internal standard as used in the calibration standards.

-

Dilute the sample to a final volume with the organic solvent to bring the analyte concentration within the range of the calibration curve.

4. GC-MS Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the analyte and for Octane-d18 (e.g., molecular ion or a major fragment ion).

-

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

5. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard (Octane-d18) in the chromatograms of the calibration standards and the samples.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the samples by using the peak area ratio from the sample chromatogram and the calibration curve.

Protocol 2: High-Resolution NMR Spectroscopy of a Non-Polar Analyte using Octane-d18 as a Solvent

While less common than other deuterated solvents like chloroform-d or DMSO-d6, Octane-d18 can be a suitable solvent for NMR analysis of highly non-polar compounds that have poor solubility in more common NMR solvents.[3][4][5][6]

1. Materials and Reagents:

-

Analyte of interest (highly non-polar)

-

High-purity Octane-d18

-

High-quality 5 mm NMR tubes

-

Internal reference standard (e.g., tetramethylsilane - TMS), if not already present in the solvent.

2. Sample Preparation:

-

Ensure the NMR tube is clean and dry to avoid contamination.

-

Accurately weigh a suitable amount of the analyte (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) directly into the NMR tube or a small vial.

-

Add approximately 0.6-0.7 mL of Octane-d18 to the NMR tube.

-

If an internal reference is required, add a very small amount of TMS.

-

Cap the NMR tube securely and gently vortex or sonicate the sample to ensure complete dissolution of the analyte.

-

Visually inspect the sample to ensure it is a clear, homogeneous solution with no suspended particles.

3. NMR Spectrometer and Acquisition Parameters (Example):

-

Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Probe: 5 mm BBO probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30 (or similar standard 1D proton experiment).

-

Number of Scans (ns): 16 to 64 (depending on analyte concentration).

-

Acquisition Time (aq): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled ¹³C experiment).

-

Number of Scans (ns): 1024 or more (due to the low natural abundance of ¹³C).

-

Acquisition Time (aq): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width (sw): 200-250 ppm.

-

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak of Octane-d18 or the internal reference standard (TMS at 0 ppm).

-

Integrate the peaks to determine the relative ratios of different protons or carbons in the molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for quantitative analysis using Octane-d18 as an internal standard in GC-MS.

Caption: Workflow for NMR sample preparation and analysis using Octane-d18 as a solvent.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Internal standard - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. organomation.com [organomation.com]

- 5. ou.edu [ou.edu]

- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose. However, the accuracy of LC-MS can be compromised by several factors, including sample loss during preparation, instrument variability, and matrix effects.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of robust and reliable quantitative analysis, with deuterium-labeled compounds being the most widely adopted.[1][2]

This technical guide provides a comprehensive overview of the principles, applications, advantages, and critical considerations for using deuterated internal standards to ensure the highest data integrity in mass spectrometry-based quantification.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The utility of deuterated internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS).[2][3] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[2][4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[2][5]

In this method, a known quantity of the deuterated standard is added to every sample, calibrator, and quality control sample at the earliest stage of the sample preparation process.[1][5] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same variations throughout the analytical workflow, from extraction and potential degradation to chromatographic separation and ionization.[1][6]

Quantification is not based on the absolute signal of the analyte but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[1] This ratiometric measurement provides a level of accuracy and precision that is difficult to achieve with other methods.[2]

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages, making them the preferred choice in regulated bioanalysis.[5][7]

-

Mitigation of Matrix Effects : The "matrix effect" refers to the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix.[8] Since a deuterated standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for effective normalization.[1][2]

-

Correction for Sample Preparation Variability : Any loss of analyte during sample extraction, cleanup, or injection will be mirrored by the deuterated standard.[2][9] This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate measurement.[2][6]

-

Normalization of Instrumental Variations : Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[2][10]

-

Regulatory Acceptance : Regulatory bodies such as the FDA and EMA recognize the value of stable isotope-labeled internal standards for bioanalytical method validation.[11][12] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards.[12][13]

Synthesis and Characterization of Deuterated Internal Standards

The synthesis of deuterated compounds can be achieved through various methods, broadly categorized into chemical synthesis and biosynthesis.[10]

-

Hydrogen/Deuterium Exchange : This method involves exchanging hydrogen atoms on the molecule with deuterium from a deuterated solvent, often catalyzed by an acid, base, or metal.[3]

-

Chemical Synthesis : This involves building the molecule from deuterated precursors, providing precise control over the location and number of deuterium labels.[3][10]

Following synthesis, the standard must be rigorously purified, and its identity, chemical purity, and isotopic purity must be confirmed, typically by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).[3][14] High isotopic enrichment (ideally ≥98%) is crucial to minimize the contribution of any unlabeled analyte to the analyte signal.[1][4][15]

Experimental Protocols

The successful implementation of deuterated standards requires meticulous experimental design and validation.[1]

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the entire quantitative analysis.[5]

-

Analyte and Internal Standard Stock Solutions : Accurately weigh a suitable amount of the analyte and deuterated internal standard reference materials. Dissolve each in an appropriate high-purity organic solvent (e.g., methanol, acetonitrile) to create individual stock solutions of a known concentration (e.g., 1 mg/mL).[5][15] Store these stock solutions at an appropriate temperature (e.g., -20°C or -80°C).[5]

-

Calibration Standards and Quality Controls (QCs) : Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.[15] Spike blank, drug-free biological matrix (e.g., plasma) with the working solutions to create calibration standards at various concentrations.[3] Prepare QC samples at low, medium, and high concentrations in the same manner.[3][15]

-

Internal Standard Working Solution : Prepare a working solution of the deuterated internal standard by diluting the stock solution to a concentration that provides a suitable response in the mass spectrometer.[15]

Sample Preparation

The following are examples of common sample preparation techniques.

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.[1]

-

To 100 µL of each calibrator, QC, and unknown plasma sample, add a fixed volume (e.g., 10-20 µL) of the deuterated internal standard working solution and vortex briefly.[2]

-

Add a precipitating agent (e.g., 300 µL of acetonitrile or methanol) to each sample.

-

Vortex vigorously to ensure complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

This method provides a more thorough cleanup, resulting in a cleaner extract and reduced matrix effects.[15]

-

Add a known amount of the deuterated internal standard to the biological sample (e.g., 1 mL of urine) and vortex.[15]

-

Conditioning : Condition an appropriate SPE cartridge with a suitable solvent (e.g., 1 mL of methanol followed by 1 mL of water).[15]

-

Sample Loading : Load the sample onto the conditioned SPE cartridge.[15]

-

Washing : Wash the cartridge with a weak solvent (e.g., 20% methanol in water) to remove interferences.[15]

-

Elution : Elute the analyte and internal standard with a strong organic solvent (e.g., acetonitrile).[15]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS analysis.[15]

Data Analysis and Interpretation

-

Peak Integration : Integrate the chromatographic peaks for the analyte and the deuterated internal standard in all samples.[5]

-

Calculate Response Ratios : Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and samples.[5]

-

Calibration Curve : Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.[5]

-

Determine Analyte Concentration : The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.[7]

Applications in Drug Development

Deuterated internal standards are indispensable in various stages of drug development.

-

Drug Metabolism and Pharmacokinetics (DMPK) : In DMPK studies, these standards are used to precisely track drug and metabolite concentrations in biological fluids and tissues.[11] This is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

-

Bioanalytical Method Validation : Regulatory guidelines require rigorous validation of bioanalytical methods to ensure their reliability.[5] Deuterated standards are key to achieving the required levels of accuracy, precision, and selectivity.[5][8]

-

Impurity Profiling : They are used in the identification and quantification of process-related impurities and degradation products in drug substances and products.[16]

Potential Challenges and Considerations

While deuterated standards are the preferred choice, their use requires careful consideration of potential issues.[1]

-

Isotopic Purity : The deuterated standard should have high isotopic enrichment to minimize the contribution of unlabeled analyte.[1][15]

-

Position of Deuterium Labeling : Deuterium atoms should be placed on stable positions in the molecule to avoid hydrogen-deuterium exchange with the solvent.[15] Labeling on hydroxyl (-OH), amine (-NH), and thiol (-SH) groups should be avoided.[15]

-

Isotope Effect : The mass difference between hydrogen and deuterium can sometimes lead to a slight chromatographic separation of the deuterated standard from the analyte.[1][9] While often negligible, significant separation can compromise the correction for matrix effects.[1]

-

Cost and Availability : While generally less expensive than ¹³C or ¹⁵N labeled standards, the synthesis of a custom deuterated standard can be a significant investment.[4][9]

Data Presentation

Table 1: Comparison of Internal Standard Types

| Feature | Deuterated Standard (e.g., Analyte-d4) | ¹³C or ¹⁵N Labeled Standard | Structural Analog |

| Co-elution | Good to Excellent; potential for slight separation due to isotope effect.[1][9] | Excellent; negligible isotope effect.[9] | Poor; designed to be chromatographically resolved.[9] |

| Matrix Effect Compensation | Excellent; experiences nearly identical ion suppression/enhancement.[9] | Superior; experiences identical ion suppression/enhancement.[9] | Variable; may experience different degrees of ion suppression/enhancement.[9] |

| Risk of Isotopic Exchange | Low to Moderate; can be labile under certain conditions.[9] | Negligible; stable labels.[9] | Not Applicable |

| Cost & Availability | Moderate; generally less expensive and more available than ¹³C-labeled standards.[9] | High; more expensive and less readily available.[9] | Low to Moderate; often readily available commercial compounds.[9] |

| Purity Requirements | High chemical (>99%) and isotopic (≥98%) purity are crucial.[9] | High chemical and isotopic purity are required.[9] | High chemical purity is required.[9] |

Mandatory Visualizations

Caption: General experimental workflow for quantitative bioanalysis using deuterated internal standards.[7]

Caption: How a co-eluting deuterated IS mitigates matrix effects.[1]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[2][5] Their ability to mimic the analyte of interest throughout the analytical process provides a robust solution for overcoming common challenges such as matrix effects and sample preparation variability.[2][8] While their implementation requires careful planning, synthesis, and validation, the unparalleled benefits in terms of data integrity and confidence in analytical results are critical for decision-making in research and regulated drug development.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

Octane-d18 CAS number and molecular weight

This technical guide provides a comprehensive overview of Octane-d18 (Perdeuterooctane), a deuterated analog of n-octane. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds in their work. This document covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis and common analytical applications, and visual workflows to aid in understanding these processes.

Physicochemical Properties

Octane-d18 is a valuable compound in various scientific applications, primarily due to its isotopic purity and physical properties that closely mimic those of its non-deuterated counterpart, n-octane. Its key identifiers and physicochemical data are summarized below for easy reference.

Table 1: Key Identifiers for Octane-d18

| Identifier | Value |

| CAS Number | 17252-77-6[1][2][3][4] |

| Molecular Formula | C₈D₁₈[1][2][3][4] |

| Synonyms | Perdeuterooctane, (2H18)octane, Octadecadeuteriooctane[2] |

Table 2: Physicochemical Data for Octane-d18

| Property | Value |

| Molecular Weight | 132.34 g/mol [1][2] |

| Appearance | Colorless liquid[2] |

| Density | 0.815 g/mL at 25 °C[5] |

| Boiling Point | 125-127 °C[5] |

| Melting Point | -57 °C[5] |

| Flash Point | 13 °C (55.4 °F)[6] |

| Refractive Index | n20/D 1.394[5] |

| Isotopic Purity | Typically ≥98 atom % D[5][7] |

| Solubility in Water | 0.0007 g/L[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Octane-d18 and its application in common analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Octane-d18

The synthesis of Octane-d18 can be achieved through a catalytic deuterium exchange reaction with n-octane. The following protocol is based on established methods for deuteration of hydrocarbons.

Objective: To prepare high-purity Octane-d18 from n-octane via catalytic hydrogen-deuterium exchange.

Materials:

-

n-Octane (≥99% purity)

-

Deuterium gas (D₂)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Nickel-on-kieselguhr catalyst

-

Anhydrous sodium sulfate

-

Inert gas (Argon or Nitrogen)

Equipment:

-

High-pressure reactor equipped with a magnetic stirrer, gas inlet and outlet, and temperature controller

-

Gas handling manifold for deuterium gas

-

Distillation apparatus

-

Schlenk line for inert atmosphere operations

Procedure:

-

Catalyst Activation: Activate the nickel-on-kieselguhr catalyst by heating it under a stream of deuterium gas at 300 °C for 4 hours in the high-pressure reactor.

-

Reaction Setup: After activation, cool the reactor to room temperature under an inert atmosphere. Introduce n-octane and a stoichiometric excess of deuterium oxide into the reactor.

-

Deuteration Reaction: Seal the reactor and purge with deuterium gas several times. Pressurize the reactor with deuterium gas to the desired pressure (e.g., 20-30 bar). Heat the reactor to 150-200 °C while stirring vigorously. Maintain the reaction for 24-48 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas. Transfer the reaction mixture to a separatory funnel.

-

Purification:

-

Wash the organic layer with water to remove any remaining deuterium oxide.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the resulting liquid by fractional distillation to isolate the Octane-d18.

-

-

Characterization: Confirm the isotopic enrichment and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Gas Chromatography (GC) Analysis

Octane-d18 is often used as an internal standard or for isotopic dilution methods in GC. The following protocol outlines a general method for the separation and analysis of Octane-d18.

Objective: To separate and quantify Octane-d18 from a mixture containing its non-deuterated analog and other hydrocarbons.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C (for FID).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Hold: Maintain at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

Procedure:

-

Sample Preparation: Prepare a standard solution of Octane-d18 and the analyte of interest in a suitable solvent (e.g., hexane or pentane). If used as an internal standard, add a known amount of Octane-d18 to the unknown sample.

-

Injection: Inject the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram. The deuterated compound will typically elute slightly earlier than its non-deuterated counterpart.

-

Analysis: Identify the peaks based on their retention times compared to standards. If using an MS detector, confirm the identity by the mass-to-charge ratio of the molecular ion. Quantify the components by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its lack of protons, Octane-d18 can be used as a non-interfering solvent for ¹H NMR studies of non-polar compounds.

Objective: To acquire a ¹H NMR spectrum of a non-polar analyte using Octane-d18 as the solvent.

Instrumentation and Reagents:

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

NMR Tubes: Standard 5 mm NMR tubes.

-

Analyte: The non-polar compound of interest.

-

Octane-d18: As the solvent.

-

Internal Standard (optional): Tetramethylsilane (TMS).

Procedure:

-

Sample Preparation: Dissolve a small amount of the analyte (typically 1-5 mg) in approximately 0.6 mL of Octane-d18 in an NMR tube. Add a small drop of TMS as an internal reference if desired.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans will depend on the concentration of the analyte.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative ratios of different protons in the analyte.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

Caption: Workflow for the synthesis of Octane-d18.

Caption: Workflow for GC analysis using Octane-d18.

Caption: Workflow for NMR analysis using Octane-d18 as a solvent.

References

- 1. Octane-d18- (CAS 17252-77-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. Octane-d18- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vurup.sk [vurup.sk]

- 7. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Octane-d18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Octane-d18 (perdeuterated octane). Understanding these parameters is critical for ensuring the isotopic and chemical purity of this compound, which is essential for its applications in research and development, particularly in NMR spectroscopy, mass spectrometry, and as an internal standard in analytical methods. While direct, extensive quantitative stability studies on Octane-d18 are not widely published, this guide synthesizes available data from supplier specifications, theoretical principles, and general stability testing guidelines for analogous compounds.

Core Principles of Stability

The stability of Octane-d18 is underpinned by the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond, such as oxidation and thermal degradation, require more energy and thus proceed at a slower rate compared to their non-deuterated counterparts. This inherent property contributes to the enhanced stability of deuterated compounds like Octane-d18.

Recommended Storage and Handling Conditions

To maintain the integrity of Octane-d18, adherence to proper storage and handling protocols is paramount. The following table summarizes the recommended conditions based on information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature.[1][2][3] Some sources recommend a cool, dry place. | Prevents excessive vaporization and potential degradation from heat. |

| Light | Store away from light.[1] | Light, particularly UV radiation, can provide the energy to initiate radical chain reactions, leading to degradation. |

| Moisture | Store away from moisture.[1] | Minimizes the risk of contamination and potential for hydrolytic reactions, although alkanes are generally inert to water. |

| Inert Atmosphere | For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen). | Reduces the risk of oxidation. |

| Container | Tightly sealed, appropriate containers. | Prevents evaporation and contamination from atmospheric components. |

Physicochemical Properties and Stability Profile

The following table outlines key physicochemical properties of Octane-d18, which are crucial for understanding its behavior and stability.

| Property | Value | Reference |

| Chemical Formula | C₈D₁₈ | [4] |

| Molecular Weight | 132.34 g/mol | [1][4] |

| Melting Point | -57 °C (lit.) | [5][6] |

| Boiling Point | 125-127 °C (lit.) | [5][6] |

| Density | 0.815 g/mL at 25 °C (lit.) | [5][6] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [6][7] |

| Stability Statement | Stable if stored under recommended conditions.[2][5] | General statement from suppliers. |

| Re-analysis | After three years, the compound should be re-analyzed for chemical purity before use.[2] | Recommendation for ensuring purity over time. |

Potential Degradation Pathways

While Octane-d18 is a stable, saturated alkane, it can degrade under certain conditions. The primary degradation pathways to consider are thermal decomposition and oxidation.

Experimental Protocols for Stability Assessment

While specific, published stability studies for Octane-d18 are scarce, a robust assessment can be designed based on established guidelines for chemical stability testing. The following outlines a potential experimental workflow.

Methodology for Purity and Stability Assessment

1. Initial Characterization (Time = 0)

-

Objective: To establish a baseline for the purity and isotopic enrichment of the Octane-d18 sample.

-

Method:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity of the sample. The gas chromatogram will indicate the presence of any volatile impurities, and the mass spectrum will confirm the identity of the main peak as Octane-d18.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR): To determine the isotopic enrichment. ¹H NMR can be used to quantify any residual non-deuterated octane. ²H NMR provides information on the deuterium distribution within the molecule.

-

2. Stability Study Design

-

Objective: To assess the stability of Octane-d18 under various storage conditions over time.

-

Protocol:

-

Aliquot the characterized Octane-d18 into multiple sealed vials to minimize contamination upon repeated sampling.

-

Store the vials under a matrix of conditions, including:

-

Recommended Condition: Room temperature, protected from light.

-

Accelerated Conditions: Elevated temperatures (e.g., 40 °C, 60 °C) to simulate long-term storage in a shorter timeframe.

-

Stress Conditions: Exposure to UV light to assess photostability.

-

-

At predetermined time points (e.g., 1, 3, 6, 12, 24, and 36 months), retrieve vials from each storage condition.

-

3. Analysis at Each Time Point

-

Objective: To monitor for any changes in chemical purity or isotopic integrity.

-

Method:

-

GC-MS: Analyze the samples to identify and quantify any degradation products. A decrease in the peak area of Octane-d18 and the appearance of new peaks would indicate degradation.

-

NMR Spectroscopy: Re-run ¹H and ²H NMR to check for any signs of H/D exchange, which would indicate a loss of isotopic enrichment.

-

4. Data Analysis and Interpretation

-

Objective: To determine the rate of degradation and establish a recommended shelf-life.

-

Procedure:

-

Compare the chromatograms and spectra from each time point to the initial (T=0) data.

-

Quantify the percentage of Octane-d18 remaining at each time point under each condition.

-

If degradation is observed under accelerated conditions, use the data to extrapolate the expected shelf-life under recommended storage conditions.

-

Conclusion

Octane-d18 is a chemically stable compound, with its stability enhanced by the kinetic isotope effect. When stored under the recommended conditions of room temperature, protected from light and moisture in a tightly sealed container, it is expected to maintain its high chemical and isotopic purity for an extended period. For critical applications, it is advisable to re-analyze the purity after approximately three years to ensure its integrity. The experimental protocols outlined in this guide provide a framework for researchers and quality control professionals to conduct their own stability assessments tailored to their specific application and storage environments.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. n-Octane Degradation Pathway [eawag-bbd.ethz.ch]

- 4. Octane [webbook.nist.gov]

- 5. GC, GC-MS and GC-MS/MS - English [apt-int.com]

- 6. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Solubility of Octane-d18 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Octane-d18, a deuterated form of octane. Understanding the solubility of this compound is crucial for its application in various research and development settings, particularly in NMR-based studies and as a non-polar solvent. This document outlines its solubility profile in common organic solvents, presents a general experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concept: "Like Dissolves Like"

The solubility of a substance is primarily governed by the principle of "like dissolves like." This means that non-polar compounds tend to dissolve in non-polar solvents, while polar compounds are more soluble in polar solvents. Octane-d18, with the linear formula CD₃(CD₂)₆CD₃, is a non-polar aliphatic hydrocarbon.[1] Its solubility behavior is therefore analogous to that of non-deuterated octane.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Expected Solubility of Octane-d18 |

| Hexane | C₆H₁₄ | Non-polar | Soluble/Miscible[2] |

| Toluene | C₇H₈ | Non-polar | Soluble/Miscible[2] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble/Miscible[2] |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble/Insoluble |

| Methanol | CH₃OH | Polar Protic | Insoluble |

| Water | H₂O | Polar Protic | Insoluble[2] |

Note: The solubility of gases and solids in liquids is temperature-dependent. For liquid-liquid systems like octane-d18 and many organic solvents, miscibility is often the more relevant term. Temperature can still influence miscibility, but for non-polar pairings, it is often high across a wide range of temperatures.

Experimental Protocol for Solubility Determination

The following is a general, representative protocol for determining the solubility of a liquid compound like Octane-d18 in an organic solvent. This method is based on the principle of preparing solutions of known concentrations and visually inspecting for phase separation.

Objective: To determine the approximate solubility of Octane-d18 in a given organic solvent at a specific temperature.

Materials:

-

Octane-d18 (98 atom % D or higher)[1]

-

Selected organic solvent (analytical grade)

-

Calibrated pipettes or micropipettes

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature bath or incubator

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a series of dilutions of Octane-d18 in the chosen organic solvent. A common starting point is to prepare a high concentration solution (e.g., 50% v/v) and then perform serial dilutions.

-

For each concentration, accurately pipette the required volumes of Octane-d18 and the solvent into a clean, labeled vial.

-

-

Equilibration:

-

Securely cap the vials to prevent evaporation.

-

Vortex each vial for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) for a period of time (e.g., 24 hours) to allow the system to reach equilibrium.

-

-

Observation and Determination of Solubility:

-

After the equilibration period, carefully remove the vials from the temperature bath.

-

Visually inspect each vial for signs of insolubility, such as the formation of a separate layer, cloudiness (turbidity), or droplets.

-

The highest concentration at which a single, clear, and homogenous phase is observed represents the approximate solubility of Octane-d18 in that solvent at that temperature.

-

-

Data Recording:

-

Record the solvent used, the experimental temperature, and the observed solubility (e.g., as a volume/volume percentage or as miscible/immiscible).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of Octane-d18 in an organic solvent.

Caption: Workflow for determining the solubility of Octane-d18.

References

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium in Octane

For Immediate Release

This technical guide provides an in-depth analysis of the natural abundance of deuterium in octane, a key component of gasoline and a significant molecule in petrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of isotopic distribution, quantitative data, and the state-of-the-art methodologies for its determination.

Understanding Natural Deuterium Abundance

Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron. Its natural abundance on Earth is approximately 0.0156% of all hydrogen atoms, which translates to about 156 parts per million (ppm).[1] However, the precise deuterium content of organic molecules like octane is not uniform and varies based on the origin of the crude oil and the biosynthetic pathways of the precursor organic matter.[2] This variation, known as isotopic fractionation, provides a unique fingerprint that can be used to trace the geological and biological history of the hydrocarbon.

The isotopic composition of hydrogen is typically expressed in delta notation (δD) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. A negative δD value indicates a depletion of deuterium relative to VSMOW, which is common for many organic compounds.

Quantitative Data on Deuterium Abundance in Short-to-Medium Chain n-Alkanes

While specific data for n-octane is not extensively reported in isolation, the analysis of homologous series of n-alkanes from various petroleum sources provides a clear understanding of the expected range of deuterium abundance. The δD values of short-to-medium chain n-alkanes in crude oils are influenced by the source of the organic matter (marine or terrestrial), the depositional environment, and the thermal maturity of the source rock.[3][4]

Below is a summary of representative δD values for short-to-medium chain n-alkanes from different petroleum basins. It is important to note that these values can vary significantly between different oil fields and even within the same reservoir.

| n-Alkane Chain Length | Petroleum Source (Basin) | δD (‰ vs. VSMOW) | Reference |

| C10-C14 | South Viking Graben, Norway | -145 to -75 | [4] |

| >C20 | South Viking Graben, Norway | -110 to -75 | [4] |

| n-Alkanes | Jurassic Source Rock Extracts | -150 to -100 | [4] |

| n-Alkanes | Liaohe Basin, China (Biodegraded) | ~-140 to -105 (no significant D-enrichment with biodegradation) | [5] |

| n-Alkanes | Dongara-14 Crude Oil | ~-170 to -150 | [6] |

Experimental Protocols

The determination of the natural abundance of deuterium in octane and other hydrocarbons requires highly specialized analytical techniques. The two primary methods employed are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is the most common technique for compound-specific isotope analysis of hydrogen. It combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry.

Methodology:

-

Sample Preparation: The octane fraction is isolated from the crude oil or gasoline sample, typically through distillation or preparative gas chromatography. The sample is then dissolved in a suitable solvent (e.g., hexane) to an appropriate concentration.

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms). The GC oven temperature is programmed to separate the individual n-alkanes.

-

High-Temperature Conversion: As the separated compounds elute from the GC column, they are quantitatively converted to H₂ gas in a high-temperature reactor (pyrolysis furnace) at temperatures typically around 1450°C.

-

Isotope Ratio Mass Spectrometry: The resulting H₂ gas is introduced into the ion source of an isotope ratio mass spectrometer. The ions (H₂⁺ and HD⁺) are accelerated, separated by a magnetic field according to their mass-to-charge ratio, and detected simultaneously by a multi-collector system.

-